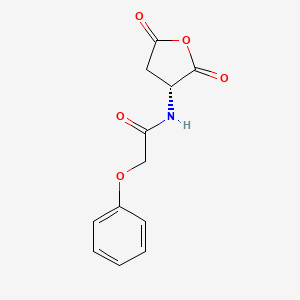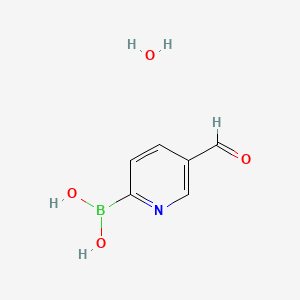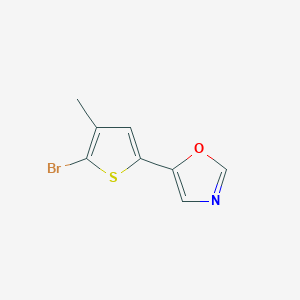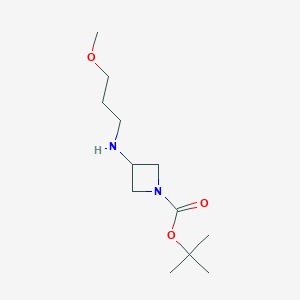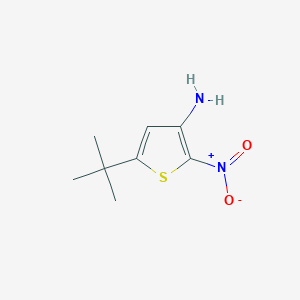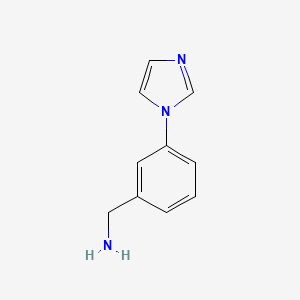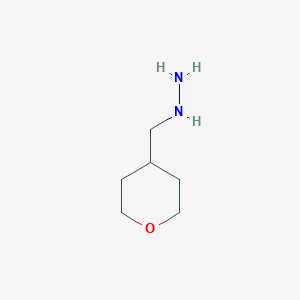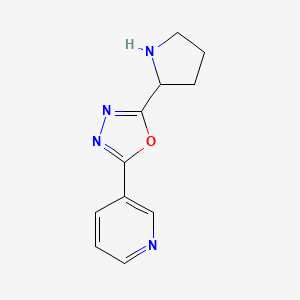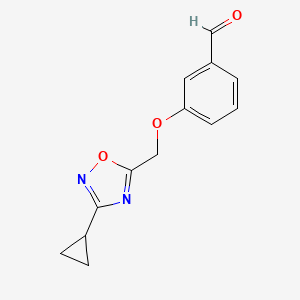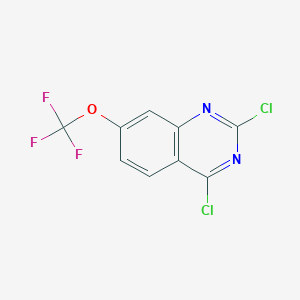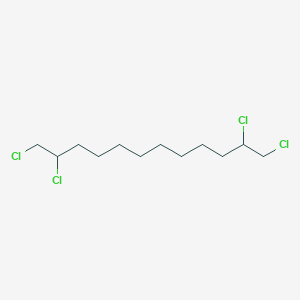
1,2,11,12-Tetrachlorododecane
説明
1,2,11,12-Tetrachlorododecane is a chemical compound with the molecular formula C12H22Cl4 . It is also known by other synonyms .
Molecular Structure Analysis
The molecular structure of 1,2,11,12-Tetrachlorododecane consists of a dodecane (12 carbon atoms) backbone with four chlorine atoms attached to the 1st, 2nd, 11th, and 12th carbon atoms .科学的研究の応用
1. Proton-driven Self-assembled Systems
1,2,11,12-Tetrachlorododecane is structurally related to cyclam compounds. Research on cyclam-cored dendrimers, such as 1,4,8,11-tetrakis(naphthylmethyl)cyclam, demonstrated their role in forming acid-driven adducts with metal complexes. These adducts, involving cyclam and metal complexes like Ru(bpy)(CN)4, showed fluorescence quenching due to energy transfer to the metal complex. These interactions were manipulable with acid and base additions, exhibiting optical outputs that behave according to XOR and XNOR logic gates (Bergamini et al., 2004).
2. Extraction of Metal Ions
Similar macrocyclic compounds like 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane have been utilized in chloroform solutions for the quantitative extraction of various metal ions such as lead(II), cadmium(II), copper(II), and zinc(II). This application demonstrates the potential of similar chlorinated macrocycles in selective metal ion extraction (Brzózka & Trybulowa, 1985).
3. Complexation in Chemistry
The complexation of titanium with 1,4,7,10-tetraoxacyclododecane, a structurally similar compound to 1,2,11,12-Tetrachlorododecane, provides insight into the potential of such chlorinated macrocycles in forming complex compounds. This complexation results in a discrete di-µ-oxo-dititanium cation, highlighting its potential in forming unique molecular structures (Willey, Palin, & Alcock, 1992).
4. Photocatalytic Degradation Studies
Research on chlorinated alkanes like 1,10-Dichlorodecane, which shares some structural similarities with 1,2,11,12-Tetrachlorododecane, revealed effective photocatalytic degradation in aqueous suspensions of TiO2. This suggests potential applications of 1,2,11,12-Tetrachlorododecane in environmental remediation and degradation processes (El-Morsi et al., 2000).
Safety And Hazards
1,2,11,12-Tetrachlorododecane may pose various hazards. It has been categorized under various hazard levels including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and others .
特性
IUPAC Name |
1,2,11,12-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c13-9-11(15)7-5-3-1-2-4-6-8-12(16)10-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBGXUKKHVDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCl)Cl)CCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697804 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,11,12-Tetrachlorododecane | |
CAS RN |
210115-98-3 | |
| Record name | 1,2,11,12-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



